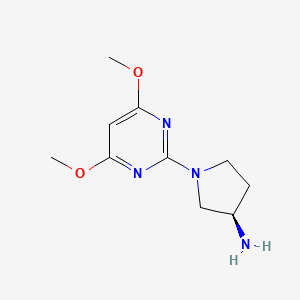
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine is a chemical compound that belongs to the pyrrolidine class of molecules. It is commonly used in scientific research as a tool compound to study various biological processes.
Mécanisme D'action
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine acts as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors. It binds to the glycine site of the NMDA receptor and prevents the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit NMDA receptor-mediated synaptic plasticity, learning, and memory. It has also been shown to inhibit the release of various neurotransmitters, such as glutamate, acetylcholine, and dopamine. Additionally, it has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine in lab experiments is its selectivity for NMDA receptors. This allows researchers to study the function of NMDA receptors without affecting other neurotransmitter receptors. Additionally, it has a long half-life, which allows for prolonged inhibition of NMDA receptor-mediated neurotransmission.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments. Additionally, its selectivity for NMDA receptors may limit its use in studying other neurotransmitter receptors.
Orientations Futures
There are several future directions for the use of (3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine in scientific research. One direction is the study of its neuroprotective effects in various models of neurodegenerative diseases. Another direction is the study of its effects on synaptic plasticity, learning, and memory in various animal models. Additionally, its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
Méthodes De Synthèse
The synthesis of (3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine involves a multi-step process. The first step involves the reaction of 4,6-dimethoxypyrimidine-2-carboxylic acid with thionyl chloride to form 4,6-dimethoxypyrimidine-2-carbonyl chloride. The second step involves the reaction of 4,6-dimethoxypyrimidine-2-carbonyl chloride with (R)-(-)-3-aminopyrrolidine to form this compound.
Applications De Recherche Scientifique
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine is used in scientific research to study various biological processes. It is commonly used as a tool compound to study the function of ionotropic glutamate receptors. It is also used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. Additionally, it is used to study the function of other neurotransmitter receptors, such as GABA receptors.
Propriétés
IUPAC Name |
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-8-5-9(16-2)13-10(12-8)14-4-3-7(11)6-14/h5,7H,3-4,6,11H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXDKXNRSPAIK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=N1)N2CC[C@H](C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B7338131.png)
![3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338134.png)
![5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-3-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B7338140.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7338152.png)
![3-[[7,8-Dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338156.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7338173.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B7338180.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile](/img/structure/B7338192.png)
![2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole](/img/structure/B7338201.png)


![1-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7338216.png)
